molecular formula C13H16ClN3O5 B2619654 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate CAS No. 99371-01-4

4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate

Cat. No.: B2619654
CAS No.: 99371-01-4
M. Wt: 329.74
InChI Key: AYXPRPLSYDNOBX-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is a pyrimidinium-based ionic compound featuring a phenoxymethyl substituent at position 5, amino and dimethyl groups at positions 4 and 1/2, respectively, and a perchlorate (ClO₄⁻) counterion. The perchlorate anion enhances solubility in polar solvents due to its high polarity and low basicity, which minimizes ion-pairing effects .

Properties

IUPAC Name

1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClHO4/c1-10-15-13(14)11(8-16(10)2)9-17-12-6-4-3-5-7-12;2-1(3,4)5/h3-8,14H,9H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPRPLSYDNOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C(=N1)N)COC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate pyrimidin-1-ium derivative and phenol derivatives.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid or perchloric acid to facilitate the formation of the pyrimidin-1-ium ion.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions at the pyrimidin-1-ium ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Depending on the oxidizing agent, products can include carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduced derivatives may include amines or alcohols.

  • Substitution Products: Substitution reactions can yield compounds with different substituents on the pyrimidin-1-ium ring.

Scientific Research Applications

4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with a structurally related perchlorate salt and herbicidal analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Solubility/Stability
4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate (Target) C₁₃H₁₇N₃O⁺·ClO₄⁻ ~354.7 g/mol Phenoxymethyl, amino, dimethyl Hypothesized herbicidal activity High solubility (perchlorate-dependent)
Pyrido[1,2-a]pyrimidin-5-ium, 4-(4-methoxyphenyl)-, perchlorate C₁₅H₁₃N₂O⁺·ClO₄⁻ 336.7 g/mol 4-Methoxyphenyl, pyrido-pyrimidinium core Not reported Likely moderate solubility
2,4-D (Herbicidal analog) C₈H₆Cl₂O₃ 221.0 g/mol Chlorophenoxy, carboxylic acid Herbicidal (disrupts root/shoot growth) Water-soluble (acid/salt forms)

Key Observations :

Substituent Effects: The phenoxymethyl group in the target compound is structurally analogous to the phenoxy moiety in 2,4-D, which is critical for herbicidal activity via auxin mimicry . However, the absence of chlorine atoms in the target compound may alter binding affinity or potency.

Counterion Influence :

  • The perchlorate anion in the target compound and the pyrido-pyrimidinium analog enhances solubility in aqueous and polar organic solvents compared to chloride or nitrate salts . However, perchlorate’s environmental persistence raises concerns about ecological accumulation .

Analytical and Environmental Considerations

  • Analysis : Perchlorate-containing compounds require specialized detection methods, such as ion chromatography coupled with mass spectrometry (IC/MS), due to perchlorate’s low UV absorbance and high mobility in environmental matrices .
  • Remediation Challenges: Perchlorate’s high solubility and resistance to degradation complicate removal from contaminated water, necessitating advanced reduction technologies (e.g., electrochemical or biological treatment) .

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula C12H15N2O2ClC_{12}H_{15}N_2O_2Cl and has a molecular weight of approximately 250.71 g/mol. Its structural features include a pyrimidine ring with amino and phenoxymethyl substituents, which are significant for its biological activity.

  • Antimicrobial Activity :
    • Research indicates that pyrimidine derivatives exhibit antimicrobial properties. The presence of the amino group in 4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium enhances its interaction with bacterial cell walls, potentially disrupting their integrity .
  • Antioxidant Properties :
    • The compound's structure suggests it may act as a free radical scavenger, which is vital in reducing oxidative stress in biological systems. This activity can be crucial in preventing cellular damage associated with various diseases .
  • Inhibition of Enzymatic Activities :
    • Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin production. This inhibition can have implications for dermatological applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Enzyme InhibitionCompetitive inhibition of tyrosinase

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong antioxidant activity, comparable to established antioxidants like ascorbic acid. This was attributed to its ability to donate electrons and neutralize free radicals effectively.

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